

Spectroscopic Data Analysis of Eupalinolide O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpenoid lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This class of natural products has garnered significant interest within the scientific community due to its diverse and potent biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive analysis of the spectroscopic data of **Eupalinolide O**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and an exploration of its known signaling pathways are also presented to support further research and development efforts.

Spectroscopic Data

The structural elucidation of **Eupalinolide O** was accomplished through a combination of oneand two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **Eupalinolide O** were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to



tetramethylsilane (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of **Eupalinolide O** (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |
|----------|------------|--------------|--------|
| 1 | 5.25 | d | 10.0 |
| 2 | 2.65 | m | |
| 3 | 2.20, 2.05 | m | _ |
| 6 | 4.95 | t | 9.5 |
| 7 | 3.20 | m | |
| 8 | 5.15 | d | 9.0 |
| 9 | 2.50, 2.35 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.85 | S | |
| 15 | 1.10 | d | 7.0 |
| 2' | 6.95 | q | 7.0 |
| 3' | 1.90 | d | 7.0 |
| 4' | 4.80 | s | |
| 5' | 1.95 | S | |

Table 2: 13C NMR Data of Eupalinolide O (125 MHz, CDCl3)



| Position | δ (ppm) | Position | δ (ppm) |
|----------|---------|----------|---------|
| 1 | 82.5 | 13 | 121.0 |
| 2 | 45.0 | 14 | 23.5 |
| 3 | 35.0 | 15 | 15.0 |
| 4 | 140.0 | 1' | 167.0 |
| 5 | 128.0 | 2' | 138.0 |
| 6 | 75.0 | 3' | 129.0 |
| 7 | 50.0 | 4' | 65.0 |
| 8 | 78.0 | 5' | 20.5 |
| 9 | 40.0 | | |
| 10 | 145.0 | _ | |
| 11 | 135.0 | _ | |
| 12 | 170.0 | <u>-</u> | |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of **Eupalinolide O**.

Table 3: Mass Spectrometry Data of Eupalinolide O

| lon | [M+Na]+ |
|-------------------|----------|
| Calculated m/z | 441.1525 |
| Found m/z | 441.1529 |
| Molecular Formula | C22H26O8 |

Infrared (IR) Spectroscopic Data



The IR spectrum of **Eupalinolide O** was recorded to identify its characteristic functional groups.

Table 4: Infrared (IR) Data of Eupalinolide O

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|-----------------------|
| 3450 | O-H (hydroxyl) |
| 1765 | C=O (γ-lactone) |
| 1735 | C=O (ester) |
| 1660 | C=C (α,β-unsaturated) |

Experimental Protocols NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer. The sample was dissolved in CDCl₃. ¹H NMR spectra were recorded with a spectral width of 8278 Hz and a relaxation delay of 1.0 s. ¹³C NMR spectra were recorded with a spectral width of 29762 Hz and a relaxation delay of 2.0 s. Two-dimensional NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

Mass Spectrometry

HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The capillary voltage was set to 3500 V, and the fragmentor voltage was 175 V.

Infrared Spectroscopy

The IR spectrum was recorded on a Nicolet 6700 FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Signaling Pathway Analysis

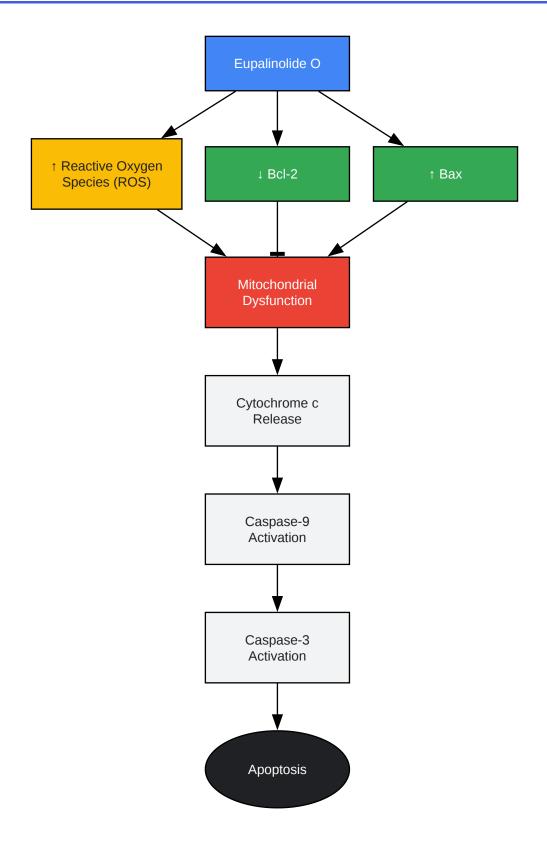


Eupalinolide O has been shown to exhibit significant cytotoxic activity against human cancer cells, primarily through the induction of apoptosis. Its mechanism of action involves the modulation of key signaling pathways.

Apoptosis Induction Pathway

Eupalinolide O induces apoptosis in cancer cells through the intrinsic pathway, which is characterized by the involvement of mitochondria.





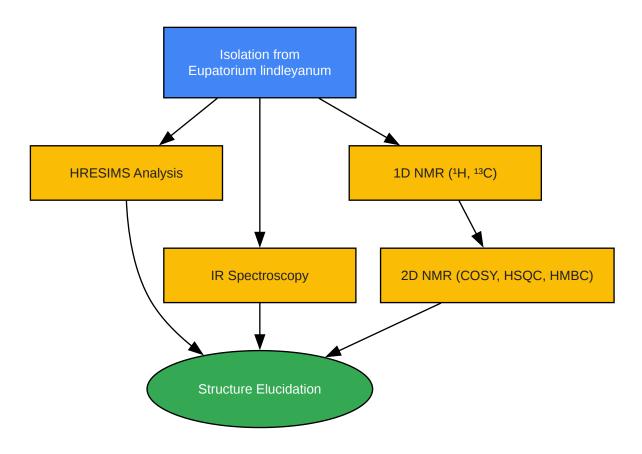
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Caption: Eupalinolide O induced apoptosis pathway.



Experimental Workflow for Spectroscopic Analysis

The logical workflow for the structural elucidation of **Eupalinolide O** involves a series of spectroscopic experiments.



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Caption: Workflow for **Eupalinolide O** analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a foundational dataset for **Eupalinolide O**. The detailed NMR, MS, and IR data, coupled with the elucidated signaling pathways, offer valuable insights for researchers in natural product chemistry, medicinal chemistry, and oncology. This information is intended to facilitate further investigation into the therapeutic potential of **Eupalinolide O** and its analogs.

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